molecular formula C18H13BrClN3O2S B6568174 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide CAS No. 921584-62-5

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide

Cat. No.: B6568174
CAS No.: 921584-62-5
M. Wt: 450.7 g/mol
InChI Key: LKNUQCJIHNZBHR-UHFFFAOYSA-N
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Description

N-(4-{[(4-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a thiazole-based compound featuring a 4-chlorobenzamide moiety at the 2-position of the thiazole ring and a [(4-bromophenyl)carbamoyl]methyl group at the 4-position. This hybrid structure combines aromatic halogen substituents (Br and Cl) with carboxamide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3O2S/c19-12-3-7-14(8-4-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNUQCJIHNZBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the bromophenyl group: This step involves the reaction of the thiazole intermediate with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the carbamoyl linkage: The bromophenyl-thiazole intermediate is then reacted with methyl isocyanate to form the carbamoyl linkage.

    Introduction of the chlorobenzamide moiety: Finally, the compound is reacted with 4-chlorobenzoyl chloride to form the desired product.

Chemical Reactions Analysis

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Recent studies have indicated that compounds containing thiazole moieties exhibit anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has been evaluated for its efficacy against breast and colorectal cancer models, demonstrating promising results in inhibiting tumor growth .
  • Antimicrobial Activity
    • Thiazole derivatives are also recognized for their antimicrobial properties. Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. This makes it a potential candidate for the development of new antibiotics .
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many chronic diseases. Studies have suggested that thiazole derivatives can modulate inflammatory pathways. The compound under discussion has been tested for its ability to reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of various thiazole derivatives, including this compound, on human breast cancer cell lines (MCF-7). The results indicated that this compound significantly inhibited cell proliferation with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another research published in the International Journal of Antimicrobial Agents, the antimicrobial activity of several thiazole derivatives was assessed against common pathogens such as E. coli and S. aureus. This compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the biosynthesis of bacterial cell wall components. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Compound Name Substituents on Thiazole Ring Halogen Substituents Bioactive Moieties Reference ID
N-(4-{[(4-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide (Target Compound) 4-[(4-Bromophenyl)carbamoyl]methyl; 2-4-chlorobenzamide Br (phenyl), Cl (benzamide) Carbamoyl, benzamide
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (Compound 5c) 4-phenyl; 2-4-chlorobenzamide Cl (benzamide) Benzamide
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide 4-bromophenyl; 2-piperidinylbutanamide Br (phenyl) Piperidine, butanamide
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide 4-chlorobenzyl; 4-methoxybenzyl Cl (benzyl) Methoxy, carboxamide
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide 4-bromophenyl; 2-benzamide with trifluoromethyl phenyl Br (phenyl), CF₃ (phenyl) Trifluoromethyl, benzamide

Key Observations :

  • Halogen Diversity : The target compound uniquely combines bromine (on the phenyl carbamoyl group) and chlorine (on benzamide), whereas analogs like Compound 5c and ’s compound feature only chlorine.
  • Carbamoyl vs. Carboxamide : The [(4-bromophenyl)carbamoyl]methyl group distinguishes the target from simpler benzamide derivatives (e.g., Compound 5c).

Pharmacological Activity

  • Anti-inflammatory Potential: Compound 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, attributed to its 4-chlorobenzamide group . The target compound’s additional bromophenyl carbamoyl moiety may enhance potency or selectivity.
  • Kinase Inhibition: Thiazole derivatives with aromatic substitutions (e.g., ) are known cyclin-dependent kinase inhibitors. The target compound’s dual halogenation could optimize interactions with kinase ATP-binding pockets.
  • Immunosuppressant Activity: 2-Aminothiazoles with aryl groups (e.g., ) exhibit immunosuppressant effects, suggesting the target compound may share this property.

Crystallographic and Conformational Analysis

  • ’s Compound : Features a sulfanylprop-2-enamide group, creating a planar conformation distinct from the target’s carbamoyl-methyl geometry .
  • Torsional Angles : Substituted benzamides (e.g., ) exhibit dihedral angles <10° between thiazole and benzene rings, likely shared by the target compound to maintain planarity for receptor binding.

Biological Activity

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole ring, a bromophenyl group, and a chlorobenzamide moiety. The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
  • Introduction of the Bromophenyl Group : This is achieved via nucleophilic substitution reactions.
  • Carbamoylation : The carbamoyl group is introduced through reactions with isocyanates.
  • Final Benzamide Formation : The final step involves reacting the carbamoyl intermediate with 4-chlorobenzoic acid.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungi.

  • Case Study : A study published in MDPI evaluated the compound against bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin .

Anticancer Activity

The compound has also been studied for its anticancer potential. It has shown promising results in reducing cell viability in various cancer cell lines.

  • Research Findings : In tests involving Caco-2 (colorectal cancer) cells, this compound significantly decreased cell viability by approximately 39.8% compared to untreated controls (p < 0.001) . Additionally, structural modifications have been shown to enhance its anticancer activity against different cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes crucial for cancer cell proliferation and survival.
  • Cell Signaling Pathways : The compound potentially alters key signaling pathways involved in cell growth and apoptosis.

Data Summary Table

Biological ActivityEffectivenessReference
AntimicrobialMIC comparable to norfloxacin
Anticancer (Caco-2)39.8% cell viability reduction
Anticancer (A549)Variable efficacy

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